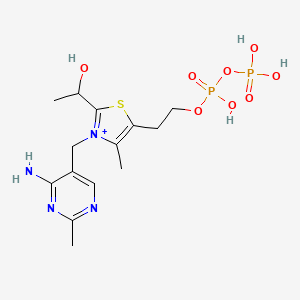
3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium is a thiamine phosphate compound characterized by a 1-hydroxyethyl substituent at the 2-position on the thiazolium ring and an O-diphosphate moiety . It is a derivative of thiamine (vitamin B1) and plays a crucial role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of phosphorylating agents and controlled environments to ensure the stability of the compound.
Industrial Production Methods
Industrial production methods for 3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium are not extensively documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps to ensure purity and yield optimization .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its chemical properties.
Substitution: The thiazolium ring and diphosphate moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiamine derivatives, while substitution reactions can produce a variety of thiamine-based compounds .
Applications De Recherche Scientifique
3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium involves its role as a cofactor for various enzymes. Upon binding to the enzyme’s active site, the compound quickly loses a proton, allowing the nucleophilic ylide carbon to add to the carbonyl carbon of pyruvate . This process is crucial for the catalytic cleavage of carbon-carbon bonds in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiamine (Vitamin B1): The parent compound of 3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium, essential for carbohydrate metabolism.
Thiamine Monophosphate: A phosphorylated derivative of thiamine involved in various biochemical processes.
Thiamine Triphosphate: Another phosphorylated form of thiamine with distinct biological functions.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in specialized biochemical reactions. Its role as a cofactor in enzyme-catalyzed reactions distinguishes it from other thiamine derivatives .
Propriétés
Numéro CAS |
10055-47-7 |
|---|---|
Formule moléculaire |
C14H23N4O8P2S+ |
Poids moléculaire |
469.37 g/mol |
Nom IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H22N4O8P2S/c1-8-12(4-5-25-28(23,24)26-27(20,21)22)29-14(9(2)19)18(8)7-11-6-16-10(3)17-13(11)15/h6,9,19H,4-5,7H2,1-3H3,(H4-,15,16,17,20,21,22,23,24)/p+1 |
Clé InChI |
RRUVJGASJONMDY-UHFFFAOYSA-O |
SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















